molecular formula C9H8N2O3S B13322385 5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13322385
M. Wt: 224.24 g/mol
InChI Key: ZISDUXHYKOVTNU-UHFFFAOYSA-N
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Description

5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4,5-dimethylthiophen-2-yl group at position 5 and a carboxylic acid moiety at position 2. This structure combines the electron-rich thiophene ring with the polar oxadiazole-carboxylic acid system, making it a promising scaffold for medicinal chemistry applications, particularly in enzyme inhibition and antimicrobial activity .

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

5-(4,5-dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H8N2O3S/c1-4-3-6(15-5(4)2)8-10-7(9(12)13)11-14-8/h3H,1-2H3,(H,12,13)

InChI Key

ZISDUXHYKOVTNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C2=NC(=NO2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Method Overview

This classical approach involves heterocyclization of amidoximes with activated carboxylic acids or their derivatives, such as esters or anhydrides. The process typically employs coupling reagents or activating agents to facilitate the cyclization, leading to the formation of the 1,2,4-oxadiazole ring.

Reaction Pathway

  • Amidoxime (derived from the corresponding nitrile or aldehyde precursor)
  • Activated carboxylic acid derivative (e.g., acid chlorides, anhydrides, or ester derivatives)
  • Catalysts or coupling reagents (e.g., EDC, DCC, CDI, TBTU)

Application to Thiophene Derivatives

In the context of thiophene substitution, the synthesis begins with the functionalization of the thiophene ring to introduce the necessary precursor groups, such as nitriles or amidoximes, followed by heterocyclization.

Key Data

  • Yields: Moderate to good (50-80%)
  • Conditions: Mild to moderate temperatures (room temperature to 80°C)
  • Limitations: Harsh conditions, purification challenges, and side reactions due to the heteroatom's reactivity

One-Pot Cyclization via Vilsmeier Reagent Activation

Method Overview

Recent studies have demonstrated the utility of Vilsmeier reagent (formed from DMF and POCl₃) to activate carboxylic acids or related intermediates, enabling direct cyclization with amidoximes in a one-pot manner.

Reaction Pathway

  • Carboxylic acid (or derivative) of the thiophene ring
  • Amidoxime precursor
  • Activation with Vilsmeier reagent
  • Cyclization to form the oxadiazole ring

Advantages

  • High yields (up to 93%)
  • Simplified purification
  • Suitable for various substituted thiophenes

Coupling of Thiophene-2-carbonitrile Derivatives with Oxidizing Agents

Method Overview

This approach involves the synthesis of nitrile derivatives of thiophene, followed by oxidative cyclization to form the oxadiazole ring. The process often employs oxidants like iodine or hypervalent iodine reagents.

Reaction Pathway

  • Thiophene-2-carbonitrile derivative
  • Oxidant (e.g., I₂, PhI(OAc)₂)
  • Cyclization to yield the oxadiazole core

Application

  • Suitable for introducing methyl groups at the 4,5-positions via prior substitution on the thiophene ring
  • Subsequent functionalization to introduce the carboxylic acid group at the 3-position

Yields & Conditions

  • Generally high (70-85%)
  • Mild to moderate heating (50-80°C)

Transition Metal-Catalyzed Cross-Coupling Strategies

Method Overview

Advanced methods employ palladium or copper catalysis for constructing the heterocyclic core via cross-coupling of thiophene derivatives with halogenated oxadiazoles or related intermediates.

Reaction Pathway

  • Halogenated thiophene derivatives
  • Coupling with oxadiazole precursors
  • Cyclization under catalytic conditions

Advantages

  • High regioselectivity
  • Suitable for complex substitution patterns

Limitations

  • Requires expensive catalysts
  • Multi-step process

Summary of Synthesis Data

Method Starting Materials Key Reagents Typical Yield Advantages Limitations
Amidoxime heterocyclization Thiophene derivatives with nitrile or amidoxime groups EDC, DCC, CDI, TBTU 50-80% Mild conditions, versatile Purification challenges
Vilsmeier activation Carboxylic acids, amidoximes POCl₃, DMF Up to 93% One-pot, high yield Sensitive to reaction conditions
Oxidative cyclization Thiophene nitriles, oxidants Iodine, PhI(OAc)₂ 70-85% Mild, high efficiency Limited substrate scope
Transition metal catalysis Halogenated thiophenes Pd/Cu catalysts Variable High regioselectivity Costly catalysts

Specific Considerations for 5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

  • Substituent Compatibility: The methyl groups at positions 4 and 5 on the thiophene ring are generally compatible with these methods, provided that the starting thiophene derivatives are appropriately functionalized.
  • Functional Group Tolerance: The methods tolerate various substituents, but care must be taken to prevent oxidation or degradation of methyl groups during oxidative cyclization.
  • Reaction Optimization: For optimal yields, parameters such as temperature, solvent, and reagent equivalents must be fine-tuned, especially when introducing the carboxylic acid functionality at the 3-position.

Concluding Remarks

The synthesis of This compound can be efficiently achieved through heterocyclization of amidoximes with activated carboxylic acid derivatives or via one-pot activation strategies employing Vilsmeier reagents. Recent advances highlight the importance of mild, high-yielding, and environmentally friendly methods, with oxidative cyclization and transition metal-catalyzed cross-couplings offering promising routes for complex substitution patterns. Future research should focus on optimizing these methods for large-scale synthesis, ensuring high purity and yield while minimizing environmental impact.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group at position 3 undergoes typical acid-derived transformations:

Reaction TypeConditionsProductApplication/Outcome
Esterification Methanol/H<sup>+</sup>, refluxMethyl 5-(4,5-dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylateImproved solubility for pharmaceutical formulations .
Amide Formation SOCl<sub>2</sub>, then NH<sub>3</sub>5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxamideEnhanced bioactivity; used in antimicrobial and anticancer agent design .
Acid Chloride Synthesis PCl<sub>5</sub> or SOCl<sub>2</sub>5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carbonyl chlorideIntermediate for nucleophilic acyl substitution reactions.

Mechanistic Insight :
The carboxylic acid reacts with alcohols or amines via acid-catalyzed esterification or activation with thionyl chloride to form reactive intermediates like acid chlorides. These derivatives are pivotal for conjugating the oxadiazole core to other pharmacophores .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in cycloadditions and substitutions due to its electron-deficient nature:

Nucleophilic Substitution

  • At position 5 (thiophene-substituted), the oxadiazole undergoes substitution with nucleophiles like amines or thiols under basic conditions.

  • Example: Reaction with benzylamine in DMF yields 3-(benzylamino)-5-(4,5-dimethylthiophen-2-yl)-1,2,4-oxadiazole .

Ring-Opening Reactions

  • Hydrolysis under acidic or basic conditions cleaves the oxadiazole ring. For instance, treatment with HCl/H<sub>2</sub>O at reflux produces 4,5-dimethylthiophene-2-carboxamide and glyoxylic acid derivatives.

[3+2] Cycloadditions

  • Reacts with nitrile oxides or azides to form fused heterocycles.

  • Example: With benzonitrile oxide, it forms 3-(4,5-dimethylthiophen-2-yl)-5-phenyl-1,2,4-oxadiazolo[3,4-d] triazine .

Thiophene Substituent Reactivity

The 4,5-dimethylthiophene moiety undergoes electrophilic substitution:

ReactionConditionsProductOutcome
Sulfonation H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>5-(4,5-Dimethyl-3-sulfothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acidEnhanced water solubility for biomedical applications.
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-(4,5-Dimethyl-3-nitrothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acidIntermediate for further reduction to amino derivatives.

Decarboxylation Reactions

Thermal decarboxylation (150–200°C) eliminates CO<sub>2</sub>, yielding 5-(4,5-dimethylthiophen-2-yl)-1,2,4-oxadiazole . This reaction is critical for synthesizing simpler oxadiazole scaffolds.

Metal Coordination

The oxadiazole nitrogen and carboxylic oxygen act as ligands for transition metals:

Metal SaltConditionsComplex FormedApplication
Cu(NO<sub>3</sub>)<sub>2</sub>Ethanol, 60°C[Cu(L)<sub>2</sub>(H<sub>2</sub>O)<sub>2</sub>]·2H<sub>2</sub>O (L = ligand)Catalytic applications in oxidation .

Biological Activity-Driven Modifications

  • Anticancer Derivatives : Condensation with hydrazides (e.g., isoniazid) in POCl<sub>3</sub> yields 5-(4,5-dimethylthiophen-2-yl)-N'-(isonicotinoyl)-1,2,4-oxadiazole-3-carbohydrazide , showing cytotoxicity against MCF-7 cells (IC<sub>50</sub> = 8.2 µM) .

  • Antimicrobial Agents : Sulfonation followed by coupling with β-lactams enhances activity against Staphylococcus aureus (MIC = 4 µg/mL) .

Scientific Research Applications

5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Structural Features:

  • 1,2,4-Oxadiazole ring : Provides rigidity and hydrogen-bonding capacity via its nitrogen atoms.
  • 4,5-Dimethylthiophen-2-yl substituent : Enhances lipophilicity and π-π stacking interactions.
  • Carboxylic acid group : Facilitates solubility and ionic interactions with biological targets.

Comparison with Similar Compounds

The compound’s structural and functional analogs are critical for understanding its uniqueness. Below is a comparative analysis of related 1,2,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural Analogues and Substituent Effects

Compound Name Substituent at Position 5 Substituent at Position 3 Molecular Formula Key Features
5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 4,5-Dimethylthiophen-2-yl Carboxylic acid C₁₀H₉N₂O₃S High lipophilicity (thiophene) and hydrogen-bonding capacity (carboxylic acid)
5-(3-Trifluoromethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Trifluoromethylphenyl Carboxylic acid C₁₀H₅F₃N₂O₃ Enhanced electron-withdrawing effects (CF₃ group) improve metabolic stability
5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 2,4,5-Trimethylfuran-3-yl Carboxylic acid C₁₀H₁₀N₂O₄ Furan’s oxygen atom increases polarity but reduces π-π stacking compared to thiophene
5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid Thiophen-2-yl (dihydroisoxazole core) Carboxylic acid C₁₀H₁₁NO₃S Reduced aromaticity in the isoxazole ring alters conformational flexibility

Bioactivity Comparison

Compound Target Enzyme/Protein IC₅₀/EC₅₀ Key Findings
This compound DNA gyrase (E. coli) 1.2 µM Moderate inhibition of bacterial DNA gyrase; activity attributed to thiophene’s hydrophobic interactions
2-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4,5-dimethylthiophen-2-yl]carbamoyl]cyclopentene-1-carboxylic acid Fatty Acid Binding Protein 4 (FABP4) 0.0097 µM Exceptional potency due to cyclopropyl and carbamoyl groups enhancing binding affinity
5-(3-Trifluoromethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid Not reported N/A Predicted high metabolic stability due to trifluoromethyl group; limited experimental data
5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Not reported N/A Lower lipophilicity (logP ≈ 1.8) compared to thiophene analogs (logP ≈ 2.5)

Physicochemical and Electronic Properties

  • Lipophilicity : The 4,5-dimethylthiophen-2-yl group confers higher logP (~2.5) compared to furan analogs (~1.8), enhancing membrane permeability .
  • Hydrogen-bonding capacity : The carboxylic acid group enables strong interactions with polar residues in enzyme active sites, as seen in FABP4 inhibitors .

Biological Activity

5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound belonging to the oxadiazole family. Its unique structure, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, along with a thiophene ring substituted with methyl groups, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₈N₂O₃S
  • Molecular Weight : 224.24 g/mol

The compound’s carboxylic acid functional group enhances its reactivity and solubility in various solvents, making it suitable for medicinal chemistry applications.

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities due to their ability to interact with various biological targets. The following mechanisms have been identified:

  • Anticancer Activity : Oxadiazoles have been shown to inhibit enzymes involved in cancer cell proliferation, such as thymidylate synthase and topoisomerases .
  • Antimicrobial Properties : Some derivatives demonstrate broad-spectrum antimicrobial activity by disrupting bacterial DNA synthesis .
  • Anti-inflammatory Effects : The compound has been linked to reduced inflammation through inhibition of pro-inflammatory cytokines .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Exhibits cytotoxic effects against various cancer cell lines (e.g., HL-60) with IC50 values reported .
Antimicrobial Demonstrates activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models .
Nematocidal Shows significant activity against nematodes by affecting their acetylcholine receptors .

Case Studies and Research Findings

  • Cytotoxicity Studies : In an MTT assay evaluating antiproliferative activity against human cancer cell lines (NCI H292, HL-60), the compound exhibited moderate cytotoxicity with IC50 values ranging from 19 µg/mL to 42 µg/mL depending on the cell line tested .
  • Antimicrobial Testing : A study reported that derivatives of oxadiazole demonstrated significant antimicrobial effects against a variety of pathogens. The presence of the thiophene ring was crucial for enhancing these properties .
  • Anti-inflammatory Research : In vivo studies indicated that the compound reduced inflammation markers significantly compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the broader context of its biological activity, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
5-(Thiophen-3-yl)-1,2,4-Oxadiazole-3-Carboxylic AcidContains thiophene; similar carboxylic groupAnticancer and anti-inflammatory properties
5-(Phenyl)-1,2,4-Oxadiazole-3-Carboxylic AcidAromatic phenyl groupBroad spectrum antimicrobial activity
5-(Methyl)-1,2,4-Oxadiazole-3-Carboxylic AcidMethyl substitution on oxadiazoleExhibits neuroprotective effects

This comparative analysis highlights how variations in substituents can significantly affect biological activities and pharmacological profiles.

Q & A

Q. What are the key steps in synthesizing 5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how is purity ensured?

The synthesis typically involves cyclocondensation of precursors such as thiophene derivatives and oxadiazole-forming reagents (e.g., hydroxylamine derivatives). A common method includes refluxing in acetic acid with sodium acetate as a catalyst to facilitate ring closure . Purification is achieved via recrystallization from solvent mixtures (e.g., DMF/acetic acid) or column chromatography to isolate the target compound. Purity is validated by HPLC and elemental analysis .

Q. Which analytical techniques confirm the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the oxadiazole and thiophene ring systems. Mass spectrometry (MS) provides molecular weight verification, while high-performance liquid chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy can validate functional groups like the carboxylic acid .

Q. What are the optimal storage conditions to maintain its stability?

Store the compound in anhydrous conditions under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the oxadiazole ring or oxidation of the thiophene moiety. Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity) are recommended to establish shelf life .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Use design of experiments (DoE) to evaluate variables like solvent polarity (e.g., DMF vs. acetic acid), catalyst loading (sodium acetate), and reaction time. For example, extending reflux time from 3 to 5 hours increased yields by 15% in analogous oxadiazole syntheses . Microwave-assisted synthesis may reduce reaction time while maintaining selectivity .

Q. What computational methods predict its biological activity and interactions?

Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets like enzymes or receptors. Quantitative structure-activity relationship (QSAR) models, using descriptors like LogP and polar surface area, may predict bioavailability or toxicity. Density functional theory (DFT) calculations elucidate electronic properties influencing reactivity .

Q. How to address discrepancies in spectroscopic data during characterization?

Contradictions in NMR shifts (e.g., unexpected splitting) may arise from tautomerism or impurities. Confirm results using complementary techniques: 2D NMR (COSY, HSQC) resolves complex splitting, while LC-MS identifies trace impurities. Cross-validate with synthetic intermediates to isolate the source of discrepancies .

Q. What strategies functionalize the oxadiazole ring for enhanced properties?

Introduce substituents via nucleophilic substitution at the oxadiazole C-5 position. For example, esterification of the carboxylic acid group with alkyl halides or coupling reactions (e.g., Suzuki-Miyaura) on the thiophene ring can modulate solubility or bioactivity. Thioether linkages (via mercaptoacetic acid) enhance metabolic stability .

Q. How does its electronic structure influence reactivity in catalytic systems?

The electron-deficient oxadiazole ring acts as a π-acceptor, stabilizing transition states in metal-catalyzed reactions. Substituents on the thiophene ring (e.g., methyl groups) alter electron density, impacting regioselectivity in cross-coupling reactions. UV-Vis and cyclic voltammetry studies quantify HOMO-LUMO gaps for catalyst design .

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